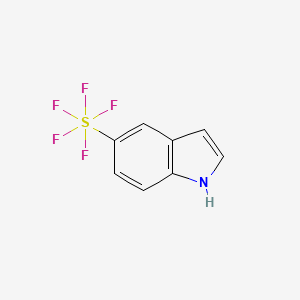

5-(Pentafluorosulfanyl)-1H-indole

Description

Properties

IUPAC Name |

pentafluoro(1H-indol-5-yl)-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NS/c9-15(10,11,12,13)7-1-2-8-6(5-7)3-4-14-8/h1-5,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBNKTWHBDWXHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1S(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666841-01-6 | |

| Record name | 666841-01-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 5-(Pentafluorosulfanyl)-1H-indole can be achieved through several synthetic routes. One common method involves the direct fluorination of diaryldisulfides using elemental fluorine . This method, however, often suffers from low yields and requires expensive reagents. Another approach involves the use of pentafluorosulfanyl-substituted allylic alcohols in Johnson–Claisen rearrangements . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

5-(Pentafluorosulfanyl)-1H-indole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The pentafluorosulfanyl group is a strong electron-withdrawing group, which influences the reactivity of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of 5-(pentafluorosulfanyl)-1H-indole exhibit significant antiproliferative properties against various cancer cell lines. For instance, a study utilizing the NCI-60 cell line panel demonstrated that these compounds can inhibit cancer cell growth effectively, with varying degrees of potency depending on the specific substituents on the indole ring .

Mechanism of Action : The pentafluorosulfanyl group is known for its high electronegativity and stability, which enhances the compound's interaction with biological targets. This property may contribute to its potential as a pharmacophore in drug design, particularly for targeting proteins involved in cancer progression.

Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the indole structure significantly affect biological activity. For example, substituting the pentafluorosulfanyl group with other electron-withdrawing groups led to a notable difference in inhibitory activities against p97 ATPase, highlighting the importance of electronic properties in drug efficacy .

Materials Science

Organic Electronics : The unique electronic characteristics of this compound make it a candidate for applications in organic electronics. Its stability and reactivity can be harnessed in the development of advanced materials for electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Synthesis of Advanced Materials : As a building block in organic synthesis, this compound facilitates the creation of more complex molecules. Its ability to undergo various chemical transformations allows researchers to design new materials with tailored properties for specific applications .

Organic Synthesis

Synthetic Methodologies : The compound serves as an intermediate in various synthetic pathways, enabling the development of novel synthetic methodologies. Its incorporation into larger molecular frameworks can lead to the discovery of new compounds with potential therapeutic applications .

Reactivity Studies : Studies on the reactivity of pentafluorosulfanyl-containing compounds have shown that they can participate in diverse chemical reactions, including nucleophilic substitutions and cross-coupling reactions. This versatility is advantageous for chemists looking to explore new synthetic routes .

Comparative Analysis Table

| Property | This compound | Other Indole Derivatives |

|---|---|---|

| Electronegativity | High | Variable |

| Anticancer Activity (IC50) | Varies (e.g., 21.5 ± 0.4 μM against p97) | Depends on substituent |

| Application in Electronics | Potential for OLEDs and OPVs | Limited |

| Synthetic Versatility | High | Moderate |

Case Study 1: Inhibition of p97 ATPase

A focused study evaluated the effects of various indole derivatives on p97 ATPase inhibition. The results indicated that while pentafluorosulfanyl derivatives showed promising activity, their efficacy was lower compared to some trifluoromethyl analogues. This suggests that electronic properties play a crucial role in determining biological activity .

Case Study 2: Antiproliferative Effects

Another study assessed the antiproliferative effects of this compound derivatives across multiple cancer cell lines. The findings demonstrated a broad spectrum of activity, with certain analogues exhibiting significant growth inhibition, underscoring their potential as lead compounds for further drug development.

Mechanism of Action

The mechanism of action of 5-(Pentafluorosulfanyl)-1H-indole involves its interaction with molecular targets through the pentafluorosulfanyl group. This group can form strong hydrogen bonds and other non-covalent interactions with biological molecules, influencing their function . The specific pathways involved depend on the particular application and target molecule.

Comparison with Similar Compounds

5-(Pentafluorosulfanyl)-1H-indole can be compared with other similar compounds, such as those containing trifluoromethyl groups. While both groups are highly electronegative, the pentafluorosulfanyl group provides greater chemical and thermal stability . Similar compounds include 5-(trifluoromethyl)-1H-indole and other pentafluorosulfanyl-substituted indoles . The unique properties of the pentafluorosulfanyl group make this compound particularly valuable in applications requiring high stability and reactivity.

Biological Activity

5-(Pentafluorosulfanyl)-1H-indole is a synthetic compound belonging to the indole family, characterized by the presence of a pentafluorosulfanyl (SF₅) group. This unique substitution imparts distinctive chemical properties, making it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

The synthesis of this compound typically involves the introduction of the SF₅ group into the indole structure through various chemical reactions. The incorporation of this group enhances the compound's stability and reactivity, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The SF₅ group significantly influences the compound's binding affinity and selectivity towards these targets. Research indicates that compounds with fluorinated groups often exhibit enhanced interactions due to their electronegative nature, which can stabilize binding interactions with biomolecules .

Anticancer Properties

Several studies have highlighted the anticancer potential of indole derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation across various cell lines, including leukemia and solid tumors. A notable study demonstrated that certain indole derivatives exhibited low nanomolar inhibition of key cancer-related enzymes, suggesting that this compound may possess similar properties .

Antiviral and Anti-inflammatory Effects

Indoles are also recognized for their antiviral and anti-inflammatory activities. Preliminary data suggest that this compound may modulate immune responses and inhibit viral replication through its interaction with specific viral proteins or host cell receptors. This potential has been explored in various in vitro studies, indicating a need for further investigation into its therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with other indole derivatives:

Study on Anticancer Activity

A significant study evaluated the effects of various indole derivatives on cancer cell lines using the NCI-60 cell line panel. The results indicated that compounds similar to this compound demonstrated potent antiproliferative effects across multiple cancer types, including breast, prostate, and colon cancers. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity against cancer cells .

Mechanistic Insights from Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its molecular targets. These studies suggest that the SF₅ group contributes significantly to the compound's binding affinity by stabilizing interactions with key residues in target proteins. This understanding aids in designing more potent analogs for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Pentafluorosulfanyl)-1H-indole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cross-coupling (e.g., Suzuki-Miyaura) or electrophilic substitution. For example, analogous indole derivatives are synthesized via palladium-catalyzed coupling of indole precursors with fluorinated reagents . Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) to enhance regioselectivity.

- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and decomposition.

- Purification : Column chromatography or recrystallization ensures purity (>95%), with yields varying between 30–70% depending on substituent compatibility .

Q. How does the pentafluorosulfanyl group influence the electronic and steric properties of this compound?

- Methodological Answer : The pentafluorosulfanyl (-SF₅) group is a strong electron-withdrawing moiety, reducing electron density at the indole ring. This enhances stability against oxidation and directs electrophilic attacks to specific positions (e.g., C-3 or C-6). Computational studies (DFT) show:

- Electrostatic potential maps : Highlight localized negative charge at the sulfur atom.

- Steric effects : The bulky SF₅ group hinders planarization, affecting π-π stacking in crystal structures .

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹⁹F NMR confirm substitution patterns (e.g., coupling constants for SF₅ group).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 281.1).

- X-ray crystallography : Resolves bond angles and torsional strain caused by the SF₅ group .

Advanced Research Questions

Q. How can regioselectivity be optimized in electrophilic substitution reactions involving this compound?

- Methodological Answer : The SF₅ group directs electrophiles to the C-3 position due to resonance and inductive effects. Strategies include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize transition states.

- Temperature modulation : Lower temperatures (−20°C) favor kinetic control, while higher temperatures (50°C) promote thermodynamic products.

- Protecting groups : Boc protection at N-1 minimizes competing side reactions .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-response assays : Use IC₅₀ values across multiple cell lines (e.g., HeLa, HEK293) to identify off-target effects.

- Metabolic stability tests : Incubate derivatives with liver microsomes to assess CYP450-mediated degradation.

- Crystallographic studies : Co-crystallize derivatives with target enzymes (e.g., kinases) to validate binding modes .

Q. Which computational methods predict the interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Screens against protein databases (e.g., PDB) to identify potential binding pockets.

- MD simulations (GROMACS) : Assesses ligand-protein stability over 100-ns trajectories.

- QSAR models : Correlate SF₅ substitution patterns with bioactivity using descriptors like LogP and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.